N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3,5-dichlorophenyl group and a 4-fluorophenylsulfonyl moiety. Its molecular formula is C₁₆H₁₂Cl₂FNO₃S, with a molecular weight of 404.24 g/mol. The compound’s structure combines halogenated aromatic rings (Cl and F) and a sulfonyl group, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO3S/c17-11-8-12(18)10-14(9-11)20-16(21)2-1-7-24(22,23)15-5-3-13(19)4-6-15/h3-6,8-10H,1-2,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBFPFMAZOZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, a sulfonamide derivative, has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity, particularly in the fields of anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is C18H18Cl2FN3O3S. The presence of dichloro and fluorine substituents on the phenyl rings enhances its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various plant-pathogenic bacteria and fungi. This suggests a potential application as a biological control agent in agriculture .
Anti-inflammatory Effects
The compound's structural characteristics position it as a candidate for anti-inflammatory agents. Sulfonamides are known to possess anti-inflammatory properties, and derivatives like this one may inhibit key inflammatory pathways. In vitro studies have demonstrated that sulfonamide derivatives can suppress tumor necrosis factor-alpha (TNF-α) release, a critical mediator in inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of similar dichloro-substituted compounds against various pathogens. Results indicated that these compounds were effective at low concentrations, suggesting their potential utility in agricultural applications to protect crops from disease .
- Anti-inflammatory Research : Another investigation focused on the dual inhibition of p38 MAPK and PDE4 by sulfonamide derivatives. The findings revealed that these compounds could significantly reduce inflammatory markers in preclinical models, highlighting their therapeutic potential in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18Cl2FN3O3S |
| Molecular Weight | 413.33 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Activity | Inhibits TNF-α release |
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s 3,5-dichlorophenyl group differs from the bis(4-fluorophenyl) groups in 6i , which may influence lipophilicity and receptor binding. Chlorine’s electronegativity and steric bulk could enhance target selectivity compared to fluorine .
- Sulfonyl Placement : Unlike 6d and 6i , which feature sulfonamide linkages to piperazine rings, the target compound’s sulfonyl group is directly attached to a butanamide chain. This structural divergence may reduce piperazine-related off-target effects (e.g., histamine receptor interactions) .
- Thermal Stability : The target compound’s melting point is unreported, but analogs like 6i (mp 220–222°C) suggest that sulfonyl/amide hybrids exhibit high thermal stability, likely due to strong intermolecular hydrogen bonding .
Pharmacologically Active Sulfonyl-Containing Compounds
highlights CB2-selective bis-sulfone compounds (e.g., Sch225336) and inverse agonists (SR141716A, SR144528), which share sulfonyl or halogenated aryl motifs with the target compound:
| Compound Name | Molecular Target | Key Structural Features | Biological Activity |
|---|---|---|---|
| Sch225336 | Cannabinoid receptor CB2 | Bis-sulfone, methoxyphenyl | CB2 agonist (EC₅₀ = 3.8 nM) |
| SR141716A | Cannabinoid receptor CB1 | Chlorophenyl, pyrazole-carboxamide | CB1 inverse agonist (IC₅₀ = 2 nM) |
| Target Compound | Not reported | Dichlorophenyl, fluorophenylsulfonyl | Hypothetical enzyme/receptor binding |
Key Observations :
- Sulfonyl vs. Bis-Sulfone : Sch225336’s bis-sulfone groups enhance CB2 selectivity, whereas the target compound’s single sulfonyl group may favor interactions with sulfotransferases or nuclear receptors .
- Halogen Effects : The target’s 3,5-dichlorophenyl group resembles SR141716A’s 4-chlorophenyl substituent, which is critical for CB1 binding. Chlorine’s position (3,5 vs. 4) could modulate steric hindrance and potency .
Research Implications
While direct data on the target compound is sparse, structural parallels suggest:
- Enhanced Bioavailability : The butanamide chain may improve solubility over piperazine-containing analogs.
- Toxicity Risks : Dichlorophenyl groups are associated with hepatotoxicity in some drugs (e.g., chloramphenicol), warranting further safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
